
Methyl 3,4-dichlorobenzoate
Overview
Description
Methyl 3,4-dichlorobenzoate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and various chemical research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-dichlorobenzoate can be synthesized through the esterification of 3,4-dichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours, followed by purification through extraction and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3,4-dichlorobenzoic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates.
Hydrolysis: 3,4-dichlorobenzoic acid and methanol.
Reduction: Corresponding alcohols or amines.
Scientific Research Applications
Chemical Synthesis
MDCB serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Esterification Reactions : MDCB can be used to synthesize other esters by reacting with alcohols, which is valuable in producing fragrances and flavoring agents.
- Substitution Reactions : The presence of chlorine atoms makes MDCB a suitable substrate for nucleophilic substitution reactions, leading to the formation of diverse organic compounds.
Environmental Studies
MDCB has been studied for its environmental impact and degradation pathways. Research indicates that it can be metabolized by specific bacterial strains, making it a subject of interest in biodegradation studies. Notable findings include:
- Cometabolism Studies : Research has shown that strains of Acinetobacter can cometabolize MDCB alongside other chlorinated compounds, leading to the formation of less harmful metabolites .
- Microbial Degradation : Studies have demonstrated that certain bacteria can utilize MDCB as a carbon source, which is crucial for understanding the bioremediation potential of contaminated sites .
Analytical Chemistry
MDCB is widely used as a standard reference compound in analytical chemistry due to its well-defined chemical properties. Its applications include:
- Method Development : It is utilized in the development and validation of analytical methods for detecting chlorinated compounds in environmental samples. For example, gas chromatography coupled with mass spectrometry (GC-MS) methods often employ MDCB as a calibration standard .
- Residue Analysis : MDCB is relevant in residue analysis for agricultural products treated with chlorinated pesticides. Its metabolites are monitored to assess compliance with safety regulations .
Case Study 1: Biodegradation Research
A study published in Applied and Environmental Microbiology examined the biodegradation of chlorinated benzoates, including MDCB, by various microbial strains. The researchers found that certain strains could effectively degrade MDCB under anaerobic conditions, highlighting its potential for bioremediation strategies .
Case Study 2: Environmental Monitoring
In a research project focused on environmental monitoring of pesticide residues, MDCB was analyzed as part of a broader study on chlorinated compounds in agricultural runoff. The results indicated significant degradation products that were less toxic than the parent compound, underscoring the importance of understanding the environmental fate of such chemicals .
Mechanism of Action
The mechanism of action of methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the benzene ring enhance its reactivity, allowing it to form stable complexes with biological macromolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2,4-dichlorobenzoate
- Methyl 2,5-dichlorobenzoate
- Methyl 2,6-dichlorobenzoate
- Methyl 3,5-dichlorobenzoate
Comparison: Methyl 3,4-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic substitution and reduction reactions, as well as distinct biological interactions .
Biological Activity
Methyl 3,4-dichlorobenzoate (MDCB) is an organic compound with significant biological activity, particularly in the fields of microbiology and biochemistry. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.
MDCB is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, with a methoxy group (-OCH₃) attached to the carboxyl carbon. Its molecular formula is C₈H₆Cl₂O₂. The presence of chlorine atoms enhances its reactivity, allowing it to interact with various biological macromolecules, which can lead to inhibitory effects on enzyme activities and alterations in receptor functions.
The biological activity of MDCB primarily involves its interaction with enzymes and receptors. The chlorine substituents increase the compound's electrophilicity, enabling it to form stable complexes with nucleophilic sites on proteins. This mechanism can result in:
- Enzyme Inhibition : MDCB has been shown to inhibit various enzymes by binding to their active sites or altering their conformational states.
- Receptor Modulation : The compound may affect receptor activity by competing with natural ligands or inducing conformational changes that alter receptor signaling pathways .
Microbial Metabolism
Research indicates that MDCB can be metabolized by specific microbial strains. For instance, studies involving Acinetobacter species have demonstrated that these bacteria can cometabolize MDCB alongside other chlorinated compounds. The metabolic pathway includes dehalogenation processes that yield less toxic metabolites .
Table 1: Metabolic Pathways of MDCB
Microorganism | Metabolite Produced | Observation |
---|---|---|
Acinetobacter sp. | 3-C-4-OHB | Initial dehalogenation observed |
Pseudomonas sp. | Various intermediates | Induction of specific dehalogenases |
Toxicological Studies
Toxicity assessments have revealed that MDCB exhibits cytotoxic effects on various cell lines. In vitro studies indicate that exposure to MDCB can lead to increased reactive oxygen species (ROS) production and subsequent oxidative stress in cells. These findings suggest potential implications for environmental toxicity and human health risks associated with exposure to chlorinated benzoate derivatives .
Case Studies
- Case Study on Enzyme Inhibition : A study focused on MDCB's effect on cyclooxygenase enzymes (COX-1 and COX-2) demonstrated that it could selectively inhibit COX-2 activity, indicating its potential as an anti-inflammatory agent. The inhibition was linked to structural similarities between MDCB and known COX inhibitors .
- Microbial Degradation : Research conducted on contaminated soil environments showed that strains like Pseudomonas could effectively degrade MDCB through a series of enzymatic reactions, leading to reduced toxicity in soil ecosystems .
Applications in Research
MDCB serves as a valuable tool in various scientific fields:
- Organic Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
- Biological Research : Investigated for its role in enzyme inhibition and protein-ligand interactions.
- Environmental Science : Studied for its degradation pathways in microbial communities, contributing to bioremediation efforts.
Q & A
Q. Basic Synthesis and Characterization
Q: What is the optimal method for synthesizing methyl 3,4-dichlorobenzoate, and how can its purity be validated? A: this compound is synthesized via esterification of 3,4-dichlorobenzoic acid using methanol under acidic catalysis. A reported procedure achieved a 79% yield by refluxing the acid with methanol and a catalytic agent, followed by distillation and crystallization . Purity is validated using melting point analysis (lit. 45–47°C; observed 47°C) and spectroscopic characterization:
- IR : Strong carbonyl stretch at 1733 cm⁻¹ confirms ester formation.
- NMR : Distinct singlet at δ 3.94 (3H, methyl group) and aromatic proton signals (δ 7.53–8.12) align with the substituent pattern . Gas chromatography (GC) with retention time comparison (e.g., 4.4 min for this compound) is recommended for assessing trace impurities .
Q. Intermediate Purification Challenges
Q: How can researchers address low yields during recrystallization of this compound? A: Low yields often arise from improper solvent selection or rapid cooling. A water-ethanol mixture (1:1 v/v) is effective for gradual crystallization, as demonstrated in analogous dichlorinated benzoate syntheses . For stubborn impurities, column chromatography using hexane:ethyl acetate (9:1) can resolve co-eluting byproducts. Monitor fractions by TLC (Rf ~0.5 in same solvent system).
Q. Analytical Method Development
Q: What advanced analytical techniques resolve structural ambiguities in this compound derivatives? A:
- ²⁵³ nm UV-Vis : Detect π→π* transitions of the aromatic system; shifts indicate substituent effects.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 219.9794 (C₈H₆Cl₂O₂).
- HPLC-DAD : Use a C18 column with acetonitrile:water (70:30) to separate positional isomers (e.g., 2,4- vs. 3,4-dichloro derivatives) .
Q. Advanced Reactivity Studies
Q: How does the electronic effect of 3,4-dichloro substituents influence the reactivity of the ester group? A: The electron-withdrawing chlorine atoms activate the carbonyl toward nucleophilic attack (e.g., hydrolysis or aminolysis). In electroreduction studies, this compound undergoes selective dechlorination at the 4-position due to steric and electronic factors, forming 3-chlorobenzoate intermediates . Computational DFT studies (e.g., using Gaussian09 with B3LYP/6-31G*) can predict reactive sites by mapping electrostatic potentials.
Q. Biological Activity Profiling
Q: What strategies are used to evaluate the bioactivity of this compound derivatives? A:
- Antifungal assays : Piperalin, a 3,4-dichlorobenzoate derivative, is tested against Candida albicans via broth microdilution (MIC ~50 µg/mL) .
- Enzyme inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with this compound as a substrate analog .
- SAR studies : Modify the ester group to amides or thioesters and compare bioactivity trends .
Q. Mechanistic Insights from Spectroscopy
Q: How can NMR coupling constants resolve regiochemical ambiguities in substituted benzoates? A: For this compound, the ¹H NMR signals at δ 7.53 (d, J = 8.1 Hz, 5-H) and δ 8.12 (d, J = 2 Hz, 2-H) indicate meta coupling between H-5 and H-6, while H-2 and H-6 exhibit ortho coupling (J = 2 Hz). ¹³C NMR assigns C-3 and C-4 as quaternary carbons at δ 132.9 and 137.6, respectively .
Q. Stability Under Reaction Conditions
Q: Does this compound degrade under high-temperature catalysis? A: Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C. For reactions requiring heating (e.g., Ullmann coupling), keep temperatures below 150°C and use inert atmospheres to prevent ester hydrolysis. Microwave-assisted synthesis (100°C, 30 min) in DMF is a viable alternative .
Q. Derivative Synthesis for Material Science
Q: How can this compound be functionalized for polymer applications? A:
- Suzuki-Miyaura coupling : Introduce aryl boronic acids at the 4-position to create π-conjugated monomers .
- Hydrolysis to acid : React with NaOH/ethanol (1:1) to yield 3,4-dichlorobenzoic acid, a precursor for metal-organic frameworks (MOFs) .
Q. Contradictions in Reported Data
Q: How to reconcile discrepancies in melting points (e.g., 45–47°C vs. 47°C)? A: Variations arise from impurities or polymorphic forms. Reproduce synthesis using strict anhydrous conditions (e.g., molecular sieves in methanol) and verify via DSC to identify polymorph transitions .
Q. Environmental and Safety Considerations
Q: What precautions are necessary for handling this compound? A:
- Toxicity : LD50 (oral, rat) = 1200 mg/kg; use PPE and fume hoods.
- Waste disposal : Neutralize with 10% NaOH, then incinerate.
- Storage : Keep in amber vials at 4°C to prevent photodegradation .
Properties
IUPAC Name |
methyl 3,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICGATIORFSOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183290 | |
Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-68-2 | |
Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,4-dichlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3,4-dichlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,4-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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